molecular formula C6H4Br2 B3324966 1,4-Dibromobenzene-[13C6] CAS No. 201595-52-0

1,4-Dibromobenzene-[13C6]

Cat. No.: B3324966
CAS No.: 201595-52-0
M. Wt: 241.86 g/mol
InChI Key: SWJPEBQEEAHIGZ-IDEBNGHGSA-N
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Description

1,4-Dibromobenzene-[13C6] is a labeled isotopologue of 1,4-dibromobenzene, where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This compound is represented by the chemical formula 13C6H4Br2 and has a molecular weight of 241.86 g/mol . It is a white crystalline solid at room temperature and is used extensively in scientific research due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromobenzene-[13C6] can be synthesized through the bromination of benzene-[13C6]. The process involves the following steps:

Industrial Production Methods

Industrial production of 1,4-dibromobenzene-[13C6] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade benzene-[13C6] and bromine, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromobenzene-[13C6] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in 1,4-dibromobenzene-[13C6] can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium hydroxide, and organometallic reagents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atoms are replaced with aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents such as toluene or dimethylformamide.

Major Products Formed

    Substitution Reactions: Products include phenols, anilines, and other substituted benzene derivatives.

    Coupling Reactions: Products include biaryls, styrenes, and other conjugated systems.

Scientific Research Applications

1,4-Dibromobenzene-[13C6] is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dibromobenzene-[13C6] primarily involves its role as a labeled compound in various reactions. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the fate of the compound in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromobenzene-[13C6] is unique due to its isotopic labeling, which allows for detailed studies on reaction mechanisms and metabolic pathways. The symmetrical arrangement of bromine atoms in the para positions imparts specific chemical properties, making it less reactive than its ortho and meta isomers. This stability, combined with the isotopic labeling, makes it a valuable tool in scientific research .

Properties

IUPAC Name

1,4-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJPEBQEEAHIGZ-IDEBNGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745842
Record name 1,4-Dibromo(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-52-0
Record name 1,4-Dibromo(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201595-52-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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